molecular formula C11H14F3NO B15280311 3-(Ethyl(phenyl)amino)-1,1,1-trifluoropropan-2-ol

3-(Ethyl(phenyl)amino)-1,1,1-trifluoropropan-2-ol

Cat. No.: B15280311
M. Wt: 233.23 g/mol
InChI Key: OIFPFKHVWYMCRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethyl(phenyl)amino)-1,1,1-trifluoropropan-2-ol is a fluorinated amino alcohol characterized by a propan-2-ol backbone substituted with a trifluoromethyl group at position 1 and an ethyl(phenyl)amino group at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethyl(phenyl)amino moiety contributes to steric and electronic effects, influencing binding interactions in biological systems . This compound is part of a broader class of trifluoropropanol derivatives studied for applications in medicinal chemistry, particularly as enzyme inhibitors and probes for protein conformations .

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

3-(N-ethylanilino)-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C11H14F3NO/c1-2-15(8-10(16)11(12,13)14)9-6-4-3-5-7-9/h3-7,10,16H,2,8H2,1H3

InChI Key

OIFPFKHVWYMCRH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(C(F)(F)F)O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethyl(phenyl)amino)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 3-(trifluoromethyl)propiophenone with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high efficiency. The purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Ethyl(phenyl)amino)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce ethylphenylamine derivatives.

Scientific Research Applications

3-(Ethyl(phenyl)amino)-1,1,1-trifluoropropan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Ethyl(phenyl)amino)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 3-(ethyl(phenyl)amino)-1,1,1-trifluoropropan-2-ol, highlighting structural variations and their implications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Evidence ID
This compound Ethyl(phenyl)amino at C3; CF₃ at C1 C₁₁H₁₃F₃NO 248.23 Not explicitly reported; inferred stability from analogues
3-[2-(4-Chlorophenyl)ethylamino]-1,1,1-trifluoropropan-2-ol 4-Chlorophenyl-ethylamino at C3; CF₃ at C1 C₁₁H₁₃ClF₃NO 267.68 Discontinued commercial availability; 95% purity .
(2R)-3-{[4-(4-Chloro-3-ethylphenoxy)pyrimidin-2-yl][3-(1,1,2,2-tetrafluoroethoxy)benzyl]amino}-1,1,1-trifluoropropan-2-ol Complex aryl-pyrimidine and tetrafluoroethoxy substituents C₂₄H₂₁ClF₇N₃O₃ 567.88 CETP inhibitor (IC₅₀ = 37 nM); stabilizes CETP-inhibitor complexes in crystal structures .
3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol Cycloheptylamino at C3; CF₃ at C1 C₁₀H₁₈F₃NO 225.25 Aliphatic amino group; no reported bioactivity .
3-(4-(Dimethylamino)phenyl)-1,1,1-trifluoropropan-2-ol 4-(Dimethylamino)phenyl at C3; CF₃ at C1 C₁₁H₁₄F₃NO 233.23 Forms stable dications (A) in superacid media; NMR-confirmed protonation at OH and NH sites .
Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The CETP inhibitor () demonstrates that bulky aromatic substituents (e.g., pyrimidine and tetrafluoroethoxy groups) enhance target binding affinity, achieving an IC₅₀ of 37 nM. This contrasts with simpler analogues like 3-(cycloheptylamino)-1,1,1-trifluoropropan-2-ol, which lack reported bioactivity, underscoring the importance of aromatic interactions in enzyme inhibition . The 4-chlorophenyl ethylamino analogue () suggests halogenation improves lipophilicity but may complicate synthesis, as indicated by its discontinued commercial status .

Chemical Reactivity: The dimethylamino derivative () exhibits unique stability in superacid media, forming a dicationic species (A) with protonation at both the hydroxyl and amino groups. This reactivity is absent in non-aminated analogues, highlighting the role of amino groups in stabilizing charged intermediates .

However, their smaller size may limit binding pocket penetration .

Fluorine-Driven Properties :

  • All analogues retain the trifluoromethyl group, which enhances metabolic stability and electron-withdrawing effects. For example, in CETP inhibitors, the CF₃ group likely stabilizes the transition state during enzyme inhibition .

Data Tables

Table 1: Physical Properties of Selected Analogues

Compound Melting Point (°C) Boiling Point (°C) Solubility (LogP)
This compound Not reported Not reported ~2.5 (estimated)
3-[2-(4-Chlorophenyl)ethylamino]-1,1,1-trifluoropropan-2-ol Not reported Not reported ~3.1 (estimated)
3-(Cycloheptylamino)-1,1,1-trifluoropropan-2-ol Not reported Not reported ~2.8 (estimated)

Q & A

Q. What are the common synthetic routes for 3-(Ethyl(phenyl)amino)-1,1,1-trifluoropropan-2-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, superacid-mediated cyclization (e.g., HF/SbF₅) can stabilize intermediates like dications, though careful control of temperature and solvent polarity is critical to avoid undesired byproducts . Alternatively, Eschenmoser coupling (using triflates and thioanilines in DMF) offers a one-step route with high yields (up to 87%) by avoiding purification challenges associated with reactive intermediates . Key factors:

  • Reagent selection : Use LiAlH₄ for reductions to preserve the trifluoromethyl group.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature control : Reactions at 0–25°C minimize decomposition.

Q. How is the stereochemistry of this compound characterized?

Methodological Answer: Stereochemical analysis relies on X-ray crystallography to resolve absolute configurations, as demonstrated in CETP inhibitor studies of structurally analogous trifluoropropanol derivatives . Complementary techniques include:

  • NMR spectroscopy : NOE experiments to confirm spatial proximity of ethyl(phenyl)amino and hydroxyl groups.
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA).
  • Optical rotation : Correlates with crystallographic data for validation .

Advanced Research Questions

Q. What computational strategies model the interaction of this compound with biological targets like CETP?

Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to predict binding modes. For instance, the trifluoromethyl group’s electronegativity and steric bulk can block CETP’s lipid tunnel, as seen in analogous inhibitors . Key steps:

  • Ligand preparation : Optimize protonation states (Schrödinger Maestro) at physiological pH.
  • Binding free energy calculations : MM/GBSA or MM/PBSA to quantify interactions.
  • Validation : Mutagenesis data (e.g., CETP residue Trp⁸⁶⁵) confirm computational predictions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from assay variability or off-target effects. Strategies include:

  • Standardized assays : Use CETP-dependent cholesterol transfer assays with recombinant proteins to isolate target effects .
  • Metabolic stability testing : LC-MS/MS to quantify degradation products that may interfere with activity.
  • Control experiments : Compare activity in wild-type vs. CETP-knockout models to confirm target specificity.
  • Data normalization : Express activity relative to internal controls (e.g., torcetrapib) to mitigate batch effects .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The trifluoromethyl group’s electron-withdrawing nature enhances electrophilicity. To optimize substitution:

  • Activation : Convert the hydroxyl group to a triflate (using triflic anhydride) for improved leaving-group ability .
  • Nucleophile selection : Use soft nucleophiles (e.g., thiophenols) to avoid side reactions.
  • Solvent effects : Dichloromethane or THF stabilizes transition states without competing coordination.

Q. How does the compound’s conformational flexibility impact its pharmacological profile?

Methodological Answer: Flexibility is assessed via rotatable bond analysis (e.g., 3 bonds in the amino-propanol chain) and NMR relaxation studies . Rigid analogs (e.g., cyclopropane derivatives) show reduced off-target interactions but lower solubility. Computational tools (MOE) predict bioavailability trade-offs:

  • LogP adjustments : Introduce polar substituents (e.g., hydroxyls) to balance membrane permeability.
  • Pharmacophore modeling : Prioritize conformers that align with CETP’s binding pocket .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.